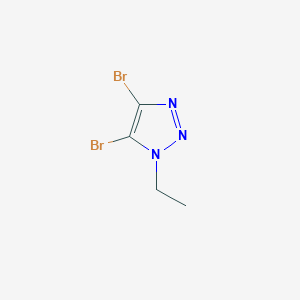
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide, also known as 2-CN-DMPE-2EP, is a synthetic molecule used in various scientific research applications. It is a member of the class of compounds known as propanamides, which are derivatives of propanoic acid, and contains a cyano group, a dimethoxy phenyl group, and an ethylphenyl group. 2-CN-DMPE-2EP has been used in a variety of research applications, including chemical synthesis, drug discovery, and biochemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate to form 2-cyano-3-(2,5-dimethoxyphenyl)propanoic acid, which is then converted to the corresponding amide using 2-ethylphenylamine.
Starting Materials
2,5-dimethoxybenzaldehyde, ethyl cyanoacetate, 2-ethylphenylamine, sodium ethoxide, sodium hydroxide, hydrochloric acid, diethyl ether, ethanol, wate
Reaction
Step 1: Dissolve 2,5-dimethoxybenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in ethanol and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours., Step 2: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 3: Dissolve the crude product in ethanol and add 2-ethylphenylamine (1.2 equiv) and sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Purify the product by column chromatography using a suitable solvent system.
Scientific Research Applications
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been used in a variety of scientific research applications, including chemical synthesis, drug discovery, and biochemistry. In chemical synthesis, it has been used as a starting material for the synthesis of various other molecules, such as 1-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide and 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide. In drug discovery, it has been used as a tool for the development of new drugs, as well as for the screening of existing drugs for potential therapeutic effects. In biochemistry, it has been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of various drugs.
Mechanism Of Action
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP is thought to be due to its ability to bind to the active site of the enzyme, thus preventing acetylcholine from being broken down.
Biochemical And Physiological Effects
The inhibition of acetylcholinesterase by 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been shown to have several biochemical and physiological effects. In particular, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and enhanced cognitive function. In addition, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been shown to increase the activity of the enzyme choline acetyltransferase, which is involved in the synthesis of acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can further enhance cognitive function.
Advantages And Limitations For Lab Experiments
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost, which makes it an attractive option for researchers on a budget. In addition, it has been shown to be highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has a variety of potential future directions. One potential direction is the development of new drugs based on its mechanism of action. In particular, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP could be used as a starting point for the development of new drugs that act as acetylcholinesterase inhibitors, which could be used to treat a variety of neurological disorders. Another potential direction is the exploration of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Finally, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP could be used to further investigate the structure and function of acetylcholinesterase, which could lead to a better understanding of the enzyme and its role in the nervous system.
properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCIIZCHLJAFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-1-phenylethanone](/img/structure/B2789395.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)



![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2789406.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)

![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)



